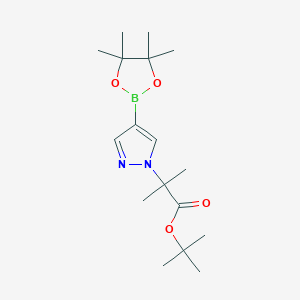![molecular formula C7H9NO3S B1446036 Acétate de méthyle 2-[2-(hydroxyméthyl)-1,3-thiazol-4-yl] CAS No. 1565348-24-4](/img/structure/B1446036.png)
Acétate de méthyle 2-[2-(hydroxyméthyl)-1,3-thiazol-4-yl]
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthèse organique et catalyse
Acétate de méthyle 2-[2-(hydroxyméthyl)-1,3-thiazol-4-yl] : peut être utilisé comme un bloc de construction en synthèse organique. Son cycle thiazole est un composant de nombreux composés biologiquement actifs, et le groupe hydroxyméthyle fournit une poignée fonctionnelle pour des transformations chimiques ultérieures. Par exemple, il peut subir des réactions de Wittig pour former diverses oléfines, qui sont utiles dans la synthèse de molécules organiques complexes .
Recherche pharmaceutique
Les dérivés du thiazole sont connus pour leurs activités biologiques diverses. Ils se retrouvent dans de nombreux médicaments ayant des propriétés antimicrobiennes, antifongiques, antivirales et antitumorales. Le composé en question pourrait être un précurseur pour la synthèse de nouveaux produits pharmaceutiques qui exploitent la partie thiazole pour des effets thérapeutiques .
Mécanisme D'action
Target of Action
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate is a compound that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, the primary targets of this compound could be similar to those of other thiazole-containing compounds, which include various enzymes, receptors, and biochemical pathways involved in microbial growth, viral replication, fungal growth, and cancer cell proliferation .
Mode of Action
For instance, they can inhibit or activate enzymes, block or stimulate receptors, and interfere with or enhance biochemical pathways . The specific mode of action would depend on the exact structure of the compound and its target.
Biochemical Pathways
For example, they can affect the pathways involved in microbial growth, viral replication, fungal growth, and cancer cell proliferation . The specific pathways affected would depend on the compound’s target and mode of action.
Result of Action
Based on the known biological activities of thiazole derivatives, this compound could potentially exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Analyse Biochimique
Biochemical Properties
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to undergo electrophilic and nucleophilic substitutions, which can influence its interactions with biomolecules . The compound’s hydroxymethyl group can form hydrogen bonds, enhancing its binding affinity with enzymes and proteins. These interactions can modulate enzyme activity, protein function, and overall biochemical pathways.
Cellular Effects
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enzymes and proteins can lead to changes in metabolic flux and metabolite levels, impacting cellular homeostasis. Additionally, its potential antimicrobial and antiviral properties can affect cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate involves its binding interactions with biomolecules. The thiazole ring’s electrophilic and nucleophilic substitution capabilities allow it to interact with various enzymes, leading to enzyme inhibition or activation . The hydroxymethyl group can form hydrogen bonds with proteins, influencing their structure and function. These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo degradation under certain conditions, affecting their bioactivity . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects need to be identified to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s biochemical role and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydroxymethyl group can enhance its solubility and facilitate its transport across cell membranes . Its distribution within tissues can affect its localization and accumulation, influencing its bioactivity and therapeutic potential.
Subcellular Localization
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-11-7(10)2-5-4-12-6(3-9)8-5/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWXRRYJORBMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565348-24-4 | |
| Record name | methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1445954.png)
![D-[6-13C]Galactose](/img/structure/B1445955.png)








![5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-](/img/structure/B1445972.png)


